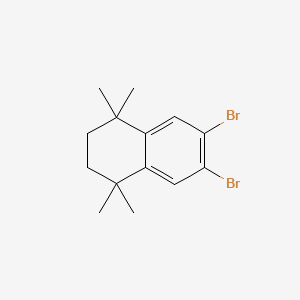
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a brominated derivative of tetramethyltetrahydronaphthalene. This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the naphthalene ring, along with four methyl groups at the 1, 1, 4, and 4 positions. It has the molecular formula C14H18Br2 and a molecular weight of 346.10 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of naphthoquinones.
科学研究应用
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the naphthalene ring structure play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
- 6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene
Uniqueness
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two bromine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .
属性
CAS 编号 |
184885-74-3 |
|---|---|
分子式 |
C14H18Br2 |
分子量 |
346.10 g/mol |
IUPAC 名称 |
6,7-dibromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C14H18Br2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3 |
InChI 键 |
QERFRLDJQXJZBC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C2=CC(=C(C=C21)Br)Br)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13690108.png)
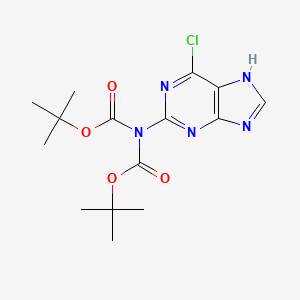
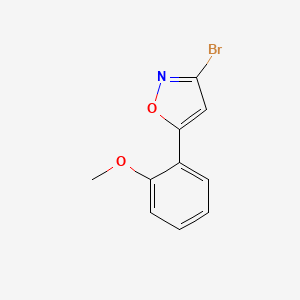


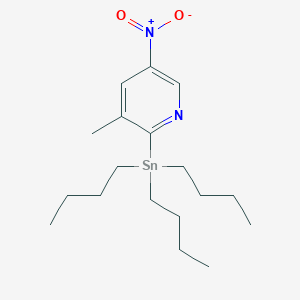
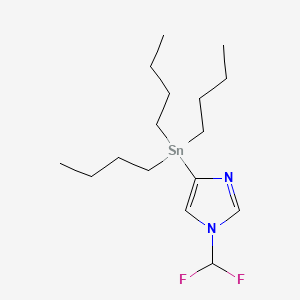
![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)
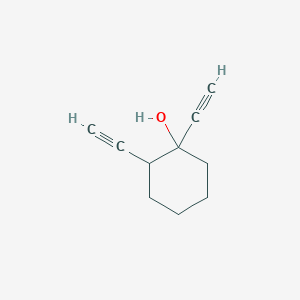
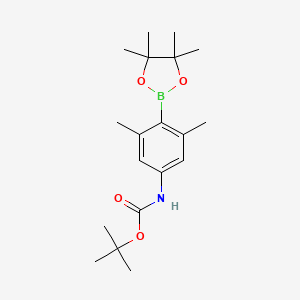
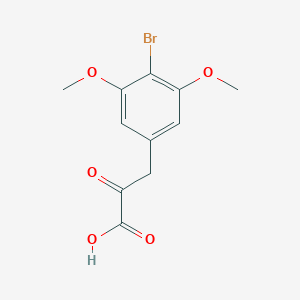
![2,2'-Dimethyl-1H,1'H-[4,4'-biimidazole]-5,5'-diamine hydrochloride](/img/structure/B13690177.png)
![3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13690193.png)

